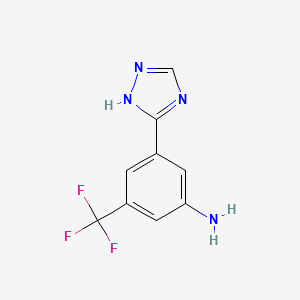

3-(1h-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline

Description

Properties

Molecular Formula |

C9H7F3N4 |

|---|---|

Molecular Weight |

228.17 g/mol |

IUPAC Name |

3-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)aniline |

InChI |

InChI=1S/C9H7F3N4/c10-9(11,12)6-1-5(2-7(13)3-6)8-14-4-15-16-8/h1-4H,13H2,(H,14,15,16) |

InChI Key |

ZJZFHRJKJSEQCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)N)C2=NC=NN2 |

Origin of Product |

United States |

Preparation Methods

Regioselective [3+2] Cycloaddition Method

A highly regioselective and scalable method involves the in situ generation of nitrile imines from hydrazonoyl chlorides and their cycloaddition with trifluoroacetonitrile (CF3CN) precursors derived from 2,2,2-trifluoroacetaldehyde O-(aryl)oximes. This approach is mild, tolerant of various functional groups, and performed under ambient conditions.

| Reagent/Condition | Details |

|---|---|

| Hydrazonoyl chloride (1.5 equiv) | Various substituted hydrazonoyl chlorides |

| Trifluoroacetaldehyde O-(aryl)oxime (1 equiv) | Precursor to trifluoroacetonitrile |

| Base | Triethylamine (3.0 equiv) |

| Solvent | Dichloromethane (CH2Cl2), 1 mL |

| Temperature | Room temperature |

| Time | 12 hours |

| Atmosphere | Benchtop air |

Procedure Summary:

- Mix hydrazonoyl chloride and trifluoroacetaldehyde O-(aryl)oxime in CH2Cl2.

- Add triethylamine, seal, and stir at room temperature for 12 hours.

- Remove solvent under reduced pressure.

- Purify product by flash column chromatography using petroleum ether and CH2Cl2 as eluents.

| Solvent | Yield of 5-Trifluoromethyl 1,2,4-Triazole (%) |

|---|---|

| THF | 3% |

| DMSO | 8% |

| Dichloromethane | 37-49% (optimized conditions) |

| Toluene | No reaction |

This method was shown to be scalable to gram quantities and tolerated various hydrazonoyl chloride substituents, demonstrating broad applicability and regioselectivity.

Alternative Synthetic Approaches

Other methods include:

- Condensation of acetohydrazides with aromatic isothiocyanates followed by base-catalyzed cyclization to yield substituted 3-mercapto-5-methyl-1,2,4-triazoles, which can be further functionalized.

- 1,3-Dipolar cycloaddition of nitrilimines and carbodiimides to form trifluoromethylated 1,2,4-triazoles under mild conditions with good regioselectivity and yields.

Comparative Data Table of Key Preparation Methods

Analytical and Purification Notes

- Purification is typically achieved by flash column chromatography on silica gel using petroleum ether and dichloromethane mixtures.

- Product identity and purity are confirmed by ^19F NMR spectroscopy using internal standards such as PhOCF3.

- Reactions are generally performed under ambient atmosphere but in fume hoods due to volatile trifluoroacetonitrile intermediates.

Summary and Practical Considerations

The preparation of 3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline is effectively achieved via regioselective [3+2] cycloaddition of hydrazonoyl chlorides with trifluoroacetonitrile precursors under mild, scalable conditions. This method offers excellent regioselectivity and functional group tolerance. Alternative methods involving microwave-assisted condensation and dipolar cycloadditions provide complementary routes depending on substrate availability and desired functionalization. Careful control of solvent, base equivalents, and reaction time is crucial for optimizing yields.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.

Substitution: The triazole and aniline rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Amines and other reduced forms.

Substitution Products: Halogenated, alkylated, and acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents.

Medicine

Medically, 3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline is investigated for its potential to treat various diseases, including cancer and infectious diseases. Its triazole ring is known for its bioactivity, making it a promising scaffold for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline (CAS: 1247084-34-9)

- Molecular Formula : C₈H₇FN₄

- Molecular Weight : 178.17 g/mol

- Key Differences : Replaces the trifluoromethyl group with a fluorine atom at the 2-position.

- Implications: Reduced steric bulk and lipophilicity compared to the trifluoromethyl analog.

5-Chloro-2-(1H-tetrazol-5-yl)aniline (CAS: 54013-18-2)

- Molecular Formula : C₇H₆ClN₅

- Molecular Weight : 195.61 g/mol

- Key Differences : Substitutes the triazole with a tetrazole ring and introduces a chlorine atom at the 5-position.

- Implications: Tetrazole rings are more electron-deficient, enhancing acidity (pKa ~4.7).

Heterocycle Modifications

3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline (CAS: 71754-23-9)

- Molecular Formula : C₉H₆F₃N₃O

- Molecular Weight : 229.16 g/mol

- Key Differences : Replaces the triazole with a 1,2,4-oxadiazole ring.

- Implications : The oxadiazole ring introduces oxygen atoms, increasing polarity and reducing metabolic stability compared to triazole derivatives. This structural change may affect binding affinity in biological targets .

3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS: 943320-48-7)

- Molecular Formula : C₁₀H₈F₃N₃

- Molecular Weight : 227.19 g/mol

- Key Differences : Substitutes the 1,2,4-triazole with an imidazole ring.

- Implications : Imidazole’s nitrogen positions (1- and 3-) alter hydrogen-bonding capacity and basicity (pKa ~6.9). This compound is synthesized via copper-catalyzed coupling, highlighting differences in synthetic accessibility compared to triazole analogs .

Substituents on the Heterocycle

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (CAS: 252928-74-8)

- Molecular Formula : C₉H₁₀N₄

- Molecular Weight : 174.20 g/mol

- Key Differences : Introduces a methyl group on the triazole’s 4-position.

- Implications: Methylation reduces the heterocycle’s acidity and may sterically hinder interactions in catalytic processes. This derivative has a higher melting point (158–159°C) compared to the non-methylated parent compound .

3-(1-Methyl-1H-tetrazol-5-yl)aniline (CAS: 101258-12-2)

- Molecular Formula : C₈H₈N₅

- Molecular Weight : 178.18 g/mol

- Key Differences : Methylated tetrazole ring replaces the triazole.

- Implications : Methylation on the tetrazole increases stability against ring-opening reactions. The tetrazole’s lower aromaticity compared to triazole may reduce π-stacking interactions in supramolecular assemblies .

Comparative Analysis Table

Biological Activity

3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline is a compound of significant interest due to its diverse biological activities. The structural features of this compound, particularly the presence of the triazole ring and trifluoromethyl group, contribute to its pharmacological potential. This article reviews the biological activity of this compound based on various studies and research findings.

Structural Characteristics

The compound can be described by the following chemical identifiers:

| Property | Details |

|---|---|

| Molecular Formula | C8H6F3N5 |

| Molecular Weight | 215.15 g/mol |

| CAS Number | 219508-27-7 |

| InChI Key | MOGTVLAYAVGOJK-UHFFFAOYSA-N |

The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and interaction with biological targets .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The triazole ring is known to interact with various biological targets, including enzymes and receptors involved in microbial resistance. Studies have shown that compounds containing the triazole structure can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans.

Table: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | Activity |

|---|---|---|

| 3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline | Staphylococcus aureus | Inhibition observed |

| 3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline | Escherichia coli | Inhibition observed |

| 3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline | Candida albicans | Inhibition observed |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline have shown promising results in inhibiting cancer cell proliferation. A study reported that certain triazole derivatives exhibited IC50 values in the low nanomolar range against HeLa cells, indicating potent antiproliferative activity.

Case Study: Anticancer Activity Evaluation

In a study focusing on the anticancer properties of triazole derivatives:

- Compounds Tested : Various anilino-triazole derivatives were synthesized.

- Results : The most active compounds displayed IC50 values ranging from 60 nM to 100 nM against HeLa cells.

These compounds were found to inhibit tubulin polymerization effectively and induced apoptosis in cancer cells through mitochondrial pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in substituents on the triazole ring or aniline moiety can significantly alter their biological properties.

Key Findings from SAR Studies

- Trifluoromethyl Group : Enhances lipophilicity and may improve interaction with lipid membranes.

- Aniline Substituents : Varying the substituents on the aniline ring can lead to increased potency against specific targets.

- Triazole Ring Modifications : Substitutions on the triazole ring can affect binding affinity to biological targets.

Q & A

Basic Synthesis and Purification

Q: What are the common multi-step synthesis routes for 3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield? A: Synthesis typically begins with trifluoromethyl-substituted aniline precursors, where the triazole ring is introduced via cyclization or coupling reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) may form the triazole moiety, followed by functionalization of the aniline group . Key factors include:

- Temperature control : Excessive heat during cyclization can lead to decomposition of the trifluoromethyl group.

- Catalyst selection : Copper(I) iodide improves regioselectivity in triazole formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard for isolating the final product .

Advanced Regioselectivity Challenges

Q: How can researchers address regioselectivity issues during triazole ring formation in analogs of this compound? A: Regioselectivity is influenced by steric and electronic factors. Strategies include:

- Pre-functionalized substrates : Using para-substituted anilines to direct triazole formation via steric hindrance .

- Microwave-assisted synthesis : Enhances reaction kinetics, favoring the desired 1,4-disubstituted triazole isomer .

- Computational modeling : Density Functional Theory (DFT) predicts transition states to optimize reaction pathways .

Basic Structural Characterization

Q: Which spectroscopic and crystallographic methods are essential for confirming the structure of this compound? A: Key techniques include:

- NMR : - and -NMR confirm the aniline NH (δ 5.2–5.8 ppm) and triazole protons (δ 8.1–8.5 ppm). -NMR identifies the CF group (δ -62 to -65 ppm) .

- X-ray crystallography : Resolves bond angles and confirms the triazole-aniline connectivity (e.g., SHELX software for refinement) .

- IR spectroscopy : Detects NH stretching (3300–3500 cm) and triazole ring vibrations (1450–1600 cm) .

Advanced Structural Ambiguities

Q: How can tautomeric forms of the triazole ring complicate structural analysis, and how are these resolved? A: The 1H-1,2,4-triazole exists in equilibrium between 1H- and 4H- tautomers. Methods to address this include:

- Dynamic NMR : Monitors tautomerization rates at variable temperatures .

- Crystallographic data : Solid-state structures (via X-ray) lock the tautomeric form observed .

- pH-dependent studies : Adjusting solvent pH stabilizes specific tautomers (e.g., acidic conditions favor protonation at N1) .

Biological Activity and Target Interactions

Q: What methodologies are used to study this compound’s interactions with biological targets (e.g., enzymes or receptors)? A: Key approaches include:

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) to targets like cytochrome P450 .

- Molecular docking : AutoDock Vina predicts binding modes, leveraging the triazole’s hydrogen-bonding capacity and CF hydrophobicity .

- Fluorescence quenching assays : Monitors conformational changes in target proteins upon binding .

Advanced Structure-Activity Relationships (SAR)

Q: How does the trifluoromethyl group enhance bioactivity compared to non-fluorinated analogs? A: The CF group:

- Improves metabolic stability : Reduces oxidative metabolism via cytochrome P450 enzymes .

- Enhances lipophilicity : Increases membrane permeability (logP ~2.5 vs. ~1.8 for non-fluorinated analogs) .

- Modulates electronic effects : Withdraws electron density, polarizing the triazole ring for stronger target interactions .

Data Contradictions in Biological Studies

Q: How should researchers reconcile discrepancies in reported IC values across studies? A: Potential sources of variation and solutions include:

- Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) .

- Compound purity : Use HPLC (≥95% purity) and quantify degradation products (e.g., hydrolyzed triazole) .

- Target isoform variability : Validate activity against specific enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) .

Mechanistic Studies and Advanced Modeling

Q: What experimental and computational tools elucidate the compound’s mechanism of action? A: Integrated methods include:

- Time-resolved spectroscopy : Tracks intermediate species in catalytic cycles (e.g., transient absorption for radical intermediates) .

- Molecular Dynamics (MD) simulations : CHARMM or AMBER forcefields model protein-ligand dynamics over microsecond timescales .

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic drivers .

Stability and Reactivity Under Experimental Conditions

Q: What factors influence the compound’s stability in solution, and how can degradation be mitigated? A: Degradation pathways and stabilization strategies:

- Hydrolysis : The triazole ring is susceptible to acidic/basic conditions. Store in anhydrous DMSO at -20°C .

- Photooxidation : Protect from light using amber vials; add antioxidants (e.g., BHT at 0.01% w/v) .

- Thermal decomposition : Avoid heating above 80°C; use inert atmospheres (N) during reactions .

Advanced Stereochemical Considerations

Q: How can enantiomerically pure derivatives be synthesized, and what techniques validate their stereochemistry? A: Strategies include:

- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands during asymmetric catalysis to control triazole stereogenicity .

- Supercritical Fluid Chromatography (SFC) : Resolves enantiomers (e.g., Chiralpak AD-H column, CO/ethanol mobile phase) .

- Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental and simulated spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.